molecular formula C13H11ClF3NO5 B560496 FFN102

FFN102

Cat. No.: B560496
M. Wt: 353.68 g/mol
InChI Key: OGHPXKAKVMJGQH-UHFFFAOYSA-N
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Description

FFN-102 (trifluoroacetate salt) is a fluorescent false neurotransmitter that is a substrate for the dopamine transporter and vesicular monoamine transporter 2. It is a pH-dependent fluorescent probe that labels dopamine cell bodies, axons, and presynaptic terminals. This compound is used to monitor dopamine exocytosis and has a pKa of 6.2 .

Mechanism of Action

Target of Action

Compounds with similar structures, such as dopamine and tyramine, primarily target dopamine receptors in the brain . These receptors play a crucial role in several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Mode of Action

Based on its structural similarity to dopamine and tyramine, it can be hypothesized that it might interact with dopamine receptors, triggering slow-acting effects through the activation of these receptors . This interaction could result in changes in the neurotransmitter levels in the brain, affecting various brain functions.

Biochemical Pathways

The compound might affect the dopamine synthesis pathway, which involves the conversion of the amino acid tyrosine into L-DOPA by the enzyme tyrosine hydroxylase (TH), followed by the conversion of L-DOPA into dopamine . The compound’s interaction with this pathway could potentially influence the levels of dopamine in the brain, thereby affecting the downstream effects related to dopamine signaling.

Pharmacokinetics

Similar compounds like dopamine show rapid absorption and elimination . The bioavailability of this compound would depend on these ADME properties.

Result of Action

If it indeed interacts with dopamine receptors, it could potentially affect various brain functions regulated by dopamine, such as motor control, motivation, reward, learning, and memory .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the pH of the environment can influence the ionization state of the compound, which can, in turn, affect its absorption and distribution .

Preparation Methods

The preparation of FFN-102 (trifluoroacetate salt) involves the synthesis of 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one, which is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the product is obtained as a crystalline solid .

Chemical Reactions Analysis

FFN-102 (trifluoroacetate salt) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Substitution reactions can occur, especially in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

FFN-102 (trifluoroacetate salt) has several scientific research applications:

Comparison with Similar Compounds

FFN-102 (trifluoroacetate salt) is unique compared to other similar compounds due to its specific fluorescence properties and its ability to label dopaminergic cells. Similar compounds include:

Properties

IUPAC Name

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHPXKAKVMJGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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